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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzamide

Cat. No.: B098135 Get Quote

Spectroscopic Data for 4-Methyl-3-nitrobenzamide: Data Not Available

A comprehensive search for experimental ¹H NMR and ¹³C NMR spectroscopic data for 4-
Methyl-3-nitrobenzamide has been conducted. Unfortunately, specific, verified experimental

data for this compound, including chemical shifts (δ), coupling constants (J), and multiplicities,

could not be located in the publicly available scientific literature and chemical databases.

While spectral data for related isomers, such as 3-methyl-4-nitrobenzamide, and precursors

like 4-methyl-3-nitrobenzoic acid, are accessible, this information is not directly transferable to

4-Methyl-3-nitrobenzamide. The precise substitution pattern on the benzene ring significantly

influences the electronic environment of each nucleus, leading to unique chemical shifts and

coupling constants. Extrapolation from related compounds would not provide the accuracy

required for a technical guide aimed at researchers and drug development professionals.

General Principles and Expected Spectral Features
For academic context, the anticipated ¹H and ¹³C NMR spectral features of 4-Methyl-3-
nitrobenzamide can be predicted based on general principles of NMR spectroscopy.

Expected ¹H NMR Features:

Aromatic Protons: Three protons on the benzene ring would exhibit complex splitting

patterns (doublets, doublet of doublets, or singlets depending on the coupling) in the

aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group and the
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amide group, along with the electron-donating methyl group, would deshield these protons to

varying extents.

Amide Protons (-CONH₂): Two broad singlets corresponding to the two amide protons would

be expected, likely in the region of δ 5.5-8.5 ppm. Their chemical shift can be highly variable

depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons would appear in

the upfield region, likely around δ 2.3-2.7 ppm.

Expected ¹³C NMR Features:

Carbonyl Carbon (-C=O): The amide carbonyl carbon would be the most downfield signal,

typically in the range of δ 165-175 ppm.

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected in the δ

120-150 ppm region. The carbon attached to the nitro group (C-3) and the carbon attached

to the amide group (C-1) would be significantly deshielded. The carbon bearing the methyl

group (C-4) would also show a characteristic shift.

Methyl Carbon (-CH₃): The methyl carbon would be the most upfield signal, typically

appearing around δ 20-25 ppm.

Experimental Protocols: A General Overview
Acquiring NMR spectra for a compound like 4-Methyl-3-nitrobenzamide would typically follow

a standardized protocol.

Sample Preparation:

A few milligrams of the purified solid 4-Methyl-3-nitrobenzamide would be dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to

calibrate the chemical shift scale to 0 ppm.

Data Acquisition:
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The sample is placed in a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing:

The FID is subjected to a Fourier transform to convert the time-domain signal into a

frequency-domain spectrum.

The resulting spectrum is then phased, baseline-corrected, and referenced to the internal

standard.

Integration of the ¹H NMR signals allows for the determination of the relative number of

protons corresponding to each peak.

Visualizations
While specific data is unavailable, the following diagrams illustrate the structure of the molecule

and the general workflow for NMR analysis.

Caption: Chemical structure of 4-Methyl-3-nitrobenzamide.
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General NMR Experimental Workflow

Sample Preparation
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Caption: A generalized workflow for NMR spectroscopy experiments.

Conclusion

For researchers, scientists, and drug development professionals requiring precise

spectroscopic data for 4-Methyl-3-nitrobenzamide, experimental determination is necessary.

The predicted features and general protocols provided here serve as a guide for such an
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analysis. Should experimental data for this specific compound become available in the future,

this guide can be updated accordingly.

To cite this document: BenchChem. [Spectroscopic data for 4-Methyl-3-nitrobenzamide (¹H
NMR, ¹³C NMR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098135#spectroscopic-data-for-4-methyl-3-
nitrobenzamide-h-nmr-c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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